(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Description
The compound "(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline" consists of two distinct moieties:
- (Z)-But-2-enedioic acid (maleic acid): A dicarboxylic acid with a cis (Z)-configuration, known for its role in forming salts and esters due to its reactive carboxylic groups .
- 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline: A heterocyclic core featuring a pyrroloquinoxaline scaffold substituted with a 4-methylpiperazine group (enhancing solubility and bioactivity) and a trifluoromethyl group (improving metabolic stability and lipophilicity) .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAHEUAJMCLRD-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109028-10-6 | |
| Record name | Pyrrolo[1,2-a]quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (2Z)-2-butenedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109028-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Conditions and Mechanistic Insights
-
Catalyst : FeCl₃ (10 mol%)
-
Solvent : Dichloroethane (DCE) at 80°C
-
Substrates : 1-(2-Aminophenyl)pyrrole derivatives and tetrahydrofuran (THF) as the cyclic ether.
The reaction proceeds through oxidative cleavage of the cyclic ether, generating a carbonyl intermediate that undergoes condensation with the aromatic amine. FeCl₃ facilitates both the C–H activation and the cyclization steps, ensuring regioselectivity toward the pyrrolo[1,2-a]quinoxaline core.
Introduction of the Trifluoromethyl and 4-Methylpiperazinyl Groups
Functionalization at the 7-Position with Trifluoromethyl
The trifluoromethyl group is introduced via nucleophilic aromatic substitution (NAS) or directed ortho-metalation (DoM) strategies.
NAS Approach:
Substitution at the 4-Position with 4-Methylpiperazine
The 4-methylpiperazinyl group is installed via Buchwald-Hartwig amination:
Formation of the Maleate Salt
The free base of 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline is converted to the (Z)-but-2-enedioic acid (maleic acid) salt through acid-base reaction:
Reaction Protocol:
Key Parameters:
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinoxaline-H), 3.45–3.55 (m, 8H, piperazine), 2.30 (s, 3H, CH₃).
-
HRMS : m/z calcd. for C₁₈H₁₇F₃N₄O₂: 390.1302; found: 390.1305.
Optimization and Challenges
Catalytic Efficiency
FeCl₃ outperforms other Lewis acids (e.g., AlCl₃, ZnCl₂) in annulation reactions due to its ability to stabilize intermediates without side reactions.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline primarily undergoes reactions typical of organic compounds containing piperazine and quinoxaline moieties. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the quinoxaline ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the quinoxaline ring can yield dihydroquinoxalines .
Scientific Research Applications
Antitumor Properties
Research indicates that this compound exhibits antitumor activity , acting as an inhibitor of transaminase reactions critical in amino acid metabolism. This inhibition can lead to altered metabolic pathways in cancer cells, potentially reducing tumor growth.
Neuroprotective Effects
The piperazine group may contribute to neuroprotective effects , which are being studied for their implications in neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Enzyme Inhibition
The compound has been identified as an effective inhibitor of specific enzymes , which may be beneficial in treating diseases linked to enzyme overactivity or dysfunction. Understanding these interactions is crucial for developing targeted therapies.
Interaction Studies
Understanding how (Z)-but-2-enedioic acid; 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline interacts with biological targets is critical for its therapeutic application. Studies focus on:
- Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanism of Action : Investigating the pathways through which the compound exerts its biological effects.
These studies guide further development and optimization for clinical applications.
Mechanism of Action
(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline exerts its effects by binding to and activating the 5-HT1B receptor. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase activity and the modulation of ion channel function. The compound’s high selectivity for the 5-HT1B receptor over other serotonin receptors makes it a valuable tool for studying the specific pathways and effects mediated by this receptor .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxaline Derivatives
Key analogs and their distinguishing features:
Key Observations :
- The trifluoromethyl group in the target compound likely confers greater metabolic stability compared to non-fluorinated analogs (e.g., methyl or ethyl groups) .
- 4-Methylpiperazine balances solubility and membrane permeability, whereas bulkier groups (e.g., 1-dimethylaminopropyl in ) may hinder target engagement.
But-2-enedioic Acid (Maleic Acid) vs. Isomeric/Functional analogs
Key Observations :
- The (Z)-configuration in maleic acid enables facile salt formation (e.g., with amines), which is critical for improving the bioavailability of the attached pyrroloquinoxaline moiety .
Biological Activity
(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a complex organic compound that merges the structural characteristics of maleic acid with a pyrroloquinoxaline moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including enzyme inhibition and antitumor properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 450.4 g/mol. The structure incorporates a butenedioic acid moiety, a piperazine ring, and a trifluoromethyl group, which significantly influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.4 g/mol |
| CAS Number | 109028-10-6 |
1. Enzyme Inhibition
The compound has been identified as an inhibitor of transaminase reactions, which are crucial for amino acid metabolism. This inhibition can potentially lead to altered metabolic pathways, making it significant in therapeutic contexts where amino acid metabolism is disrupted.
2. Antitumor Properties
Research indicates that (Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline exhibits antitumor activity. It has been shown to induce apoptosis in cancer cells by inhibiting specific signaling pathways associated with cell proliferation and survival .
3. Antioxidant Activity
The compound has demonstrated antioxidant properties, particularly in scavenging free radicals. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
The biological effects of this compound are mediated through several mechanisms:
- Inhibition of Protein Kinases : It acts on various protein kinases involved in cancer progression.
- Modulation of Receptor Activity : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, influencing neurological pathways.
- Radical Scavenging : Its ability to scavenge hydroxyl radicals contributes to its antioxidant capacity .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of (Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline on various cancer cell lines. The results indicated significant dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Enzyme Inhibition Profile
In vitro assays demonstrated that the compound effectively inhibited transaminase activity, suggesting its potential use in conditions characterized by altered amino acid metabolism. The study highlighted the need for further exploration into its therapeutic applications in metabolic disorders.
Q & A
Q. What are the recommended synthetic routes for preparing (Z)-but-2-enedioic acid derivatives conjugated to pyrrolo[1,2-a]quinoxaline scaffolds?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrrolo[1,2-a]quinoxaline core via cyclization of substituted pyrroles and quinoxalines. For example, microwave-assisted reactions with Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres improve yields .
- Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination .
- Step 3 : Conjugation with (Z)-but-2-enedioic acid using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from ethanol/water mixtures are standard .
Q. How can researchers validate the structural integrity of the trifluoromethyl group in this compound?
- ¹⁹F NMR : A singlet near -60 ppm confirms the presence of the CF₃ group .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula (e.g., C₁₉H₂₀F₃N₅O₄). Isotopic patterns for CF₃ (m/z +2) are diagnostic .
- X-ray Crystallography : Resolves spatial orientation of the CF₃ group relative to the piperazine ring .
Q. What analytical methods are critical for distinguishing (Z)- and (E)-isomers of but-2-enedioic acid in this compound?
- ¹H NMR : Coupling constants (J) between vinyl protons: (Z)-isomer exhibits J ≈ 12–14 Hz; (E)-isomer J ≈ 16–18 Hz .
- IR Spectroscopy : Differences in C=O stretching frequencies (~1680 cm⁻¹ for Z vs. ~1720 cm⁻¹ for E) .
Advanced Research Questions
Q. How does the 4-methylpiperazine substituent influence the compound’s binding affinity to biological targets?
- Structure-Activity Relationship (SAR) : The piperazine ring enhances solubility and facilitates hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets). Methylation reduces basicity, minimizing off-target interactions .
- Case Study : Analogous compounds with 4-methylpiperazine show 10-fold higher IC₅₀ values against PI3Kα compared to non-methylated derivatives .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolo[1,2-a]quinoxaline derivatives?
- Experimental Design : Standardize assays (e.g., ATP concentration in kinase assays) to minimize variability .
- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinase studies) and adjust for cell-line-specific metabolic rates .
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., KNIME) to identify outliers caused by solvent effects (DMSO >1% inhibits some targets) .
Q. How can researchers optimize solubility for in vivo studies without compromising bioactivity?
Q. What computational methods predict the metabolic stability of the trifluoromethyl group?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–F bonds. Lower BDEs (<435 kJ/mol) indicate susceptibility to hepatic CYP450-mediated defluorination .
- Molecular Dynamics (MD) : Simulate interactions with CYP3A4 to identify metabolic hotspots .
Methodological Challenges and Solutions
Q. Why do some synthetic routes yield low quantities of the desired product?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
